Pimelautida
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimelautide is an immunomodulating lipopeptide known for its ability to stimulate the immune system. It is composed of lauroyl-L-alanine-gamma-D-glutamic acid-LL-2,6-diaminopimelic acid amide-glycine. Pimelautide is active on macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells, enhancing delayed-type hypersensitivity reactions, antibody production, and resistance to bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimelautide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the lipopeptide chain. The key steps include:
Coupling of lauroyl-L-alanine with gamma-D-glutamic acid: This step is typically carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Addition of LL-2,6-diaminopimelic acid amide: This step involves the use of similar coupling reagents to attach the diaminopimelic acid to the growing peptide chain.
Final coupling with glycine: The last step in the synthesis is the addition of glycine to complete the lipopeptide structure.
Industrial Production Methods
Industrial production of pimelautide follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale reactors are used to carry out the peptide coupling reactions.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Pimelautide undergoes various chemical reactions, including:
Oxidation: Pimelautide can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the lipopeptide structure.
Substitution: Pimelautide can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pimelautide with modified functional groups, which can have different biological activities .
Scientific Research Applications
Pimelautide has a wide range of scientific research applications, including:
Immunology: It is used to study immune responses due to its immunostimulant properties.
Infectious Diseases: Pimelautide enhances resistance to bacterial infections, making it useful in research on infectious diseases.
Cancer Research: It is investigated for its potential in enhancing immune responses against cancer cells.
Pharmaceutical Development: Pimelautide is explored as a potential therapeutic agent for various diseases due to its immunomodulatory effects
Mechanism of Action
Pimelautide exerts its effects by stimulating the immune system. It activates macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells. The activation of these immune cells leads to enhanced delayed-type hypersensitivity reactions, increased antibody production, and improved resistance to bacterial infections. The molecular targets and pathways involved include the activation of immune cell receptors and signaling pathways that promote immune responses .
Comparison with Similar Compounds
Similar Compounds
Lauroyl-L-alanine: A component of pimelautide with similar immunomodulatory properties.
Gamma-D-glutamic acid: Another component with immune-stimulating effects.
LL-2,6-diaminopimelic acid amide: Shares structural similarities with pimelautide and has immunomodulatory properties.
Uniqueness of Pimelautide
Pimelautide is unique due to its specific combination of amino acids and lipid moieties, which confer its potent immunostimulant properties. Unlike other similar compounds, pimelautide has a well-defined structure that allows for targeted activation of immune cells, making it a valuable tool in immunological research and potential therapeutic applications .
Properties
CAS No. |
78512-63-7 |
---|---|
Molecular Formula |
C29H52N6O9 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
7-amino-6-[(2-aminoacetyl)amino]-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44)/t19-,20?,21?,22+/m0/s1 |
InChI Key |
BGGBQBAMDUCKFN-ZGJBTBESSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.